L-741,626

Vue d'ensemble

Description

L-741,626 est un composé chimique connu pour son rôle d'antagoniste puissant et sélectif du récepteur de la dopamine D2. Il présente une bonne sélectivité par rapport aux sous-types D3 et D4 apparentés et à d'autres récepteurs . Ce composé est largement utilisé dans la recherche en laboratoire pour étudier le fonctionnement du cerveau, en particulier pour distinguer les réponses médiées par D2 de celles produites par le sous-type D3 étroitement apparenté .

Applications De Recherche Scientifique

L-741,626 has several scientific research applications, including:

Mécanisme D'action

Target of Action

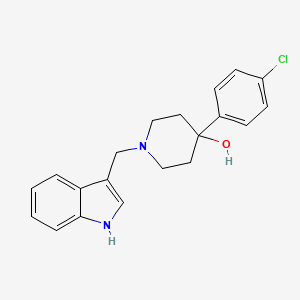

L-741,626, also known as 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole, is a potent and selective antagonist for the dopamine receptor D2 . It has good selectivity over the related D3 and D4 subtypes and other receptors .

Mode of Action

As a selective D2 dopamine receptor antagonist, this compound binds to the D2 receptors with a Ki value of 2.4 nM . This binding inhibits the activity of the D2 receptors, thereby preventing the effects of dopamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway . By antagonizing the D2 receptors, this compound inhibits the effects of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, memory, and other functions .

Pharmacokinetics

It is known to be soluble in dmso and ethanol, but insoluble in water . This suggests that its bioavailability may be influenced by the administration route and the presence of these solvents.

Result of Action

The antagonism of D2 receptors by this compound results in the inhibition of dopamine’s effects. This can lead to changes in various physiological processes regulated by dopamine, such as reward, motivation, and memory . It’s worth noting that this compound is primarily used for laboratory research into brain function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of dopamine in the system can compete with this compound for binding to the D2 receptors. Additionally, the pH and temperature of the environment may affect the stability and efficacy of this compound .

Analyse Biochimique

Biochemical Properties

L-741,626 plays a significant role in biochemical reactions involving dopamine receptors. It interacts primarily with the dopamine D2 receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, preventing dopamine from binding and activating the receptor. The compound has a high affinity for the D2 receptor, with a dissociation constant (Ki) of 2.4 nM. It also exhibits lower affinity for the D3 and D4 receptors, with Ki values of 100 nM and 220 nM, respectively . By blocking the D2 receptor, this compound can modulate various downstream signaling pathways and physiological responses.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, it inhibits dopamine-mediated signaling by blocking the D2 receptor. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce the activity of adenylate cyclase, an enzyme involved in the production of cyclic AMP (cAMP), a key second messenger in cellular signaling. By decreasing cAMP levels, this compound can alter the activity of protein kinase A (PKA) and other downstream effectors, ultimately affecting cellular function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the dopamine D2 receptor. As an antagonist, this compound binds to the receptor’s active site, preventing dopamine from binding and activating the receptor. This binding interaction inhibits the receptor’s ability to initiate downstream signaling cascades, such as the inhibition of adenylate cyclase and the reduction of cAMP levels. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in dopamine signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or other chemical changes. Long-term exposure to this compound can lead to adaptive responses in cells, such as changes in receptor expression or signaling pathway activity. These temporal effects should be carefully considered when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively block the D2 receptor and modulate dopamine signaling without causing significant adverse effects. At higher doses, the compound may produce toxic or adverse effects, such as motor impairments or changes in behavior. Threshold effects may also be observed, where a certain dose is required to achieve a measurable effect on dopamine signaling or cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors involved in the synthesis, degradation, and regulation of dopamine and its receptors. For example, this compound can influence the activity of enzymes such as tyrosine hydroxylase, which is involved in dopamine synthesis, and monoamine oxidase, which is involved in dopamine degradation. By modulating these metabolic pathways, this compound can affect the overall levels and activity of dopamine in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on dopamine receptors. Within cells, this compound may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s distribution can also be influenced by factors such as lipid solubility and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is primarily localized to the plasma membrane, where it interacts with dopamine receptors. It may also be found in other cellular compartments, such as endosomes or lysosomes, where it can influence receptor trafficking and degradation. Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the localization and activity of this compound .

Méthodes De Préparation

L-741,626 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLes conditions réactionnelles comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le composé est généralement préparé dans des laboratoires de recherche en suivant des protocoles de synthèse établis .

Analyse Des Réactions Chimiques

L-741,626 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound présente plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en agissant comme un antagoniste sélectif du récepteur de la dopamine D2. Cela signifie qu'il se lie au récepteur D2 et bloque l'action de la dopamine, un neurotransmetteur qui joue un rôle essentiel dans les centres de récompense et de plaisir du cerveau . Les cibles moléculaires impliquées comprennent les récepteurs D2, D3 et D4, this compound présentant la plus grande affinité pour le récepteur D2 . Les voies impliquées dans son mécanisme d'action comprennent l'inhibition de la transduction du signal médiée par la dopamine, ce qui peut affecter divers processus physiologiques et comportementaux .

Comparaison Avec Des Composés Similaires

L-741,626 est unique par sa forte sélectivité pour le récepteur D2 par rapport à d'autres composés similaires. Certains composés similaires comprennent :

Halopéridol : Un antipsychotique bien connu qui cible également le récepteur D2, mais avec moins de sélectivité.

This compound se distingue par sa capacité à distinguer les sous-types D2 et D3, ce qui le rend particulièrement utile dans la recherche axée sur ces récepteurs .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBLNMUONVVVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230974 | |

| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81226-60-0 | |

| Record name | 4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81226-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081226600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-741,626 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW4A6SW92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of L-741,626?

A1: this compound is a selective antagonist of dopamine D2 receptors. [, , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with dopamine D2 receptors?

A2: this compound binds to dopamine D2 receptors and blocks their activation by endogenous dopamine or exogenous agonists. [, , , , , , , , , , , , , , , , , , , , ]

Q3: Does this compound show selectivity for dopamine D2 receptors over other subtypes like D3?

A3: While this compound exhibits a preference for D2 receptors, research indicates it can also antagonize D3 receptors at higher concentrations. Its selectivity for D2 over D3 is a subject of ongoing investigation. [, , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream effects of this compound binding to dopamine D2 receptors?

A4: this compound, by antagonizing D2 receptors, can influence various physiological processes and behaviors, including:

- Reduced Nicotine and Food Intake: Studies show this compound decreases operant responding for nicotine and food. []

- Attenuation of Cocaine Effects: this compound can attenuate cocaine's discriminative stimulus effects and reduce cocaine-seeking behavior. []

- Modulation of Airway Smooth Muscle Function: Research indicates this compound can inhibit forskolin-stimulated adenylyl cyclase activity in airway smooth muscle cells, potentially influencing airway relaxation. []

- Impact on Impulsivity: this compound has been shown to attenuate amphetamine-induced behavioral disinhibition, a form of impulsivity. []

Q5: Does the effect of this compound differ based on acute versus chronic administration?

A5: Yes, studies have shown that the effects of this compound on dopamine-related behaviors, such as cocaine self-administration, can differ significantly between acute and chronic treatment. Tolerance may develop to some effects with chronic administration. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.